molecular formula C19H12ClN5O2S B11061944 3-(2-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061944
M. Wt: 409.8 g/mol
InChI Key: AFHNDDWYKQUVRQ-UHFFFAOYSA-N
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Description

3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the triazole ring on the thiadiazole scaffold. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE is unique due to its combination of triazole, thiadiazole, and isoxazole moieties, which confer a broad spectrum of biological activities. This structural complexity allows for specific interactions with multiple molecular targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C19H12ClN5O2S

Molecular Weight

409.8 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H12ClN5O2S/c1-26-12-8-6-11(7-9-12)16-10-15(24-27-16)18-23-25-17(21-22-19(25)28-18)13-4-2-3-5-14(13)20/h2-10H,1H3

InChI Key

AFHNDDWYKQUVRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Cl

Origin of Product

United States

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